molecular formula C17H24N2O5 B6708709 methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate

methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B6708709
M. Wt: 336.4 g/mol
InChI Key: BFDFUALSBQSSRS-PIGZYNQJSA-N
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Description

Methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a methylcarbamoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the methoxyphenyl group, and the attachment of the methylcarbamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-methoxytyramine: A monomethoxybenzene that is a metabolite of dopamine.

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: A related compound with a similar methoxyphenyl group.

Uniqueness

Methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-11-9-19(10-17(11,2)15(21)24-4)16(22)18-8-12-5-6-13(20)14(7-12)23-3/h5-7,11,20H,8-10H2,1-4H3,(H,18,22)/t11-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDFUALSBQSSRS-PIGZYNQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)C(=O)OC)C(=O)NCC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@]1(C)C(=O)OC)C(=O)NCC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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